molecular formula C19H17N3O3 B2571527 methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate CAS No. 1172876-74-2

methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate

Cat. No.: B2571527
CAS No.: 1172876-74-2
M. Wt: 335.363
InChI Key: YIOHWRHKPLVEMC-UHFFFAOYSA-N
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Description

Methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1 and a methyl group at position 2. The pyrazole ring is linked via a carbamoyl (-CONH-) bridge to a benzoate ester (methyl ester at position 4). This structure combines aromatic, hydrogen-bonding, and ester functionalities, making it a candidate for diverse applications, including pharmaceutical and materials science research.

The compound’s synthesis typically involves coupling reactions between pyrazole amines and activated benzoic acid derivatives. For example, analogous 5-acyloxypyrazole derivatives (e.g., 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) are synthesized via nucleophilic substitution or condensation reactions, as seen in X-ray diffraction-characterized analogues .

Properties

IUPAC Name

methyl 4-[(5-methyl-2-phenylpyrazol-3-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-12-17(22(21-13)16-6-4-3-5-7-16)20-18(23)14-8-10-15(11-9-14)19(24)25-2/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOHWRHKPLVEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it into an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Anticancer Properties

Research indicates that methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate exhibits notable anticancer activity. It has been studied for its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its efficacy in reducing inflammation markers in vitro and in vivo, suggesting a possible role in treating inflammatory diseases.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness against resistant strains makes it a candidate for further development as an antimicrobial agent.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic route can be employed:

  • Formation of the Pyrazole Ring: The initial step involves the condensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole structure.
  • Carbamoylation: The pyrazole derivative is then reacted with isocyanates or carbamates to introduce the carbamoyl group.
  • Esterification: Finally, the benzoic acid derivative is esterified using methyl alcohol to yield the target compound.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity.
Anti-inflammatory EffectsShowed a reduction in pro-inflammatory cytokines in animal models, suggesting therapeutic potential for inflammatory diseases.
Antimicrobial TestingExhibited broad-spectrum antimicrobial activity, particularly against resistant bacterial strains, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism by which methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Molecular Targets: Common targets include enzymes like cyclooxygenase (involved in inflammation) and receptors like G-protein coupled receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The following table summarizes structural differences between methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate and related compounds:

Compound Name (Example) Substituents (R1, R2) Key Functional Groups Biological/Physical Properties Reference
This compound R1 = Carbamoyl, R2 = Methyl ester Carbamoyl, ester High hydrogen-bonding potential
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate R1 = 4-Chlorobenzoyl, R2 = 4-Chlorobenzoate Chlorinated benzoyl, benzoate Antibacterial activity noted
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate R1 = Tetrafluoropropoxy, R2 = Ethyl ester Tetrafluoropropyl, carbamoyl Enhanced metabolic stability (inferred)
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate R1 = H, R2 = Methyl ester Simple pyrazole-benzoate linkage Reduced hydrogen-bonding capacity

Impact of Substituents on Properties

Electron-Withdrawing Groups (e.g., Chlorine, Fluorine)
  • Chlorine’s electron-withdrawing nature may also stabilize the aromatic system, affecting reactivity .
  • Tetrafluoropropoxy Group : Fluorine substituents (e.g., in ) improve metabolic stability and bioavailability due to their strong electronegativity and resistance to oxidative degradation.
Hydrogen-Bonding Motifs
  • The carbamoyl (-CONH-) group in the title compound facilitates intermolecular hydrogen bonding, as observed in pyrazole-carboxamide derivatives . This property is critical for crystal packing (as seen in X-ray studies ) and molecular recognition in supramolecular chemistry .
  • In contrast, simpler analogues lacking the carbamoyl group (e.g., ) exhibit reduced hydrogen-bonding capacity, leading to differences in solubility and crystallinity.
Steric and Electronic Effects
  • Substituents on the pyrazole ring (e.g., methyl, phenyl, propyl) influence steric hindrance and electronic distribution. For instance, the 3-methyl-1-phenyl substitution in the title compound may enhance π-π stacking interactions, whereas bulkier groups (e.g., propyl in ) could alter binding affinity in biological systems.

Crystallographic Characterization

  • The title compound and its analogues are frequently characterized using X-ray diffraction. Programs like SHELXL (for refinement ) and ORTEP-3 (for graphical representation ) are widely employed. For example, the crystal structure of 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate revealed a planar pyrazole ring and intermolecular C–H···O hydrogen bonds .

Biological Activity

Methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrazole moiety, which is known for various pharmacological properties. The compound can be described by the following structural formula:

C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Pyrazole derivatives, including this compound, exhibit significant radical scavenging properties. Research indicates that compounds in this class can outperform ascorbic acid in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis through the activation of p53-mediated pathways, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Activity : Pyrazole compounds are also noted for their anti-inflammatory properties, which may contribute to their therapeutic potential in treating inflammatory diseases .

Study on Radical Scavenging Activity

A study evaluating the radical scavenging activity of various pyrazole derivatives found that this compound demonstrated significant antioxidant capabilities. The compound was tested using the DPPH assay, revealing an IC50 value lower than that of ascorbic acid, suggesting strong potential for use in formulations aimed at reducing oxidative stress .

Cytotoxicity Assessment

The cytotoxic properties were assessed using colorectal RKO carcinoma cells. The compound exhibited an IC50 value of approximately 9.9±1.1μM9.9\pm 1.1\,\mu M, indicating a potent effect against these cancer cells. The study concluded that compounds with similar structures could serve as promising candidates in cancer therapy due to their ability to trigger apoptotic mechanisms .

Comparative Study on Anticancer Activity

In another comparative study involving breast cancer cell lines (MCF-7), derivatives of pyrazolone were evaluated for their anticancer efficacy. High concentrations (150 µg/mL) led to around 50% lethality in cancer cells while maintaining significantly higher viability in normal fibroblast cells, indicating a favorable therapeutic index for these compounds .

Data Summary Table

Activity IC50 Value (µM) Cell Line Reference
Radical Scavenging< Ascorbic AcidNot specified
Cytotoxicity9.9±1.19.9\pm 1.1RKO Carcinoma
Anticancer (MCF-7 Cells)150μg/mL150\mu g/mLMCF-7

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